SC-52012
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SC-52012 are not extensively detailed in the available literature. it is known that this compound is synthesized through a series of organic reactions involving the formation of peptide bonds and the incorporation of specific functional groups to mimic the RGD sequence . Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
SC-52012 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SC-52012 has several scientific research applications, including:
Chemistry: Used as a model compound to study fibrinogen receptor antagonists and their interactions with receptors.
Biology: Investigated for its effects on platelet aggregation and its potential to prevent thrombosis.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its antiplatelet activity.
Mechanism of Action
SC-52012 exerts its effects by binding to the fibrinogen receptor on platelets, thereby inhibiting platelet aggregation . This mechanism involves the mimicking of the RGD sequence, which is crucial for the binding of fibrinogen to its receptor. By blocking this interaction, this compound prevents the formation of platelet clots, making it a valuable compound in the prevention of thrombotic events .
Comparison with Similar Compounds
SC-52012 is unique due to its specific structure as an RGD mimetic and its potent antiplatelet activity. Similar compounds include:
Eptifibatide: Another RGD mimetic used as an antiplatelet agent.
Tirofiban: A non-peptide fibrinogen receptor antagonist with similar antiplatelet effects.
Abciximab: A monoclonal antibody that inhibits the fibrinogen receptor.
Compared to these compounds, this compound offers a unique balance of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBSMRWDWDDPT-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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